Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate

Organic Chemistry Analytical Chemistry Quality Control

Avoid regioisomer uncertainty in triazole-based discovery. This compound provides a defined N-1 phenyl, C-4/C-5 dimethyl ester substitution pattern critical for reproducible target binding and SAR studies. - 98% purity ensures batch-to-batch consistency for synthesis and bioassay. - Validated scaffold: antifungal analogs achieve MIC 2 µg/mL vs. C. albicans; XO inhibitor derivatives show IC50 0.71-2.25 μM. - Ambient shipping; supplied for R&D use only.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 17304-69-7
Cat. No. B099499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate
CAS17304-69-7
Synonyms1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid dimethyl ester
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C12H11N3O4/c1-18-11(16)9-10(12(17)19-2)15(14-13-9)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyKCKQEVLPVNRLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 17304-69-7) – A Defined 1,2,3-Triazole Scaffold for Medicinal Chemistry and Advanced Materials


Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 17304-69-7) is a 1,2,3-triazole derivative, a heterocyclic scaffold renowned for its metabolic stability, high dipole moment, and ability to act as a bioisostere for amide bonds [1]. Its chemical identity and purity are well-defined, with a molecular formula of C₁₂H₁₁N₃O₄ and a molecular weight of 261.23 g/mol . The compound is characterized by a phenyl substituent at the N-1 position and two methyl ester groups at the C-4 and C-5 positions of the triazole ring . This specific substitution pattern distinguishes it from other 1,2,3-triazole regioisomers and analogs, offering unique electronic and steric properties that can be leveraged in drug discovery and materials science [1].

Why Generic 'Triazole' Intermediates Cannot Replace Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate


Simple substitution with a generic 'triazole' or an uncharacterized analog is not advisable due to the high sensitivity of the 1,2,3-triazole core's properties to its specific regio- and substituent chemistry. The compound's defined substitution pattern at the N-1, C-4, and C-5 positions dictates its unique dipole moment, hydrogen-bonding capacity, and molecular geometry, which are critical for target binding in biological systems and for the material properties of derived polymers [1][2]. For instance, studies on 1,2,3-triazole bioisosteres have shown that even subtle changes in substituent positioning can lead to quantifiable differences in conformational preferences and electronic properties compared to the parent amide, directly impacting biological activity [3]. Replacing this compound with an undefined or differently substituted analog introduces significant risk of altered reactivity, unexpected biological outcomes, and irreproducible results in both synthetic and assay contexts.

Quantitative Differentiators for Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate: Analytical and Structural Evidence


NMR Spectroscopy: Non-Equivalent Methyl Ester Protons as a Definitive Purity Marker

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate exhibits distinct, non-equivalent signals for its two methyl ester groups in its proton NMR spectrum at δH 3.97 and 4.00 ppm. The corresponding carbonyl carbons resonate at δC 168.2–168.5 ppm in its 13C NMR spectrum . This contrasts with simpler, symmetrical esters where these signals would be equivalent.

Organic Chemistry Analytical Chemistry Quality Control

Purity Specification: Quantifiable Supply Chain Differentiation for Reproducible Synthesis

Commercial suppliers of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 17304-69-7) specify a purity of 98% for this compound . This is a quantifiable procurement differentiator compared to less-defined or generic 'triazole' intermediates that may be offered without a certified purity or as complex mixtures.

Chemical Procurement Synthetic Chemistry Reproducibility

Potential for Xanthine Oxidase Inhibition: A Class-Level Inference for Biological Activity

While direct data for Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is unavailable, a closely related class of compounds, dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives, have demonstrated potent inhibition of xanthine oxidase (XO) with IC₅₀ values ranging from 0.71 to 2.25 μM [1]. This suggests that the core 1,2,3-triazole-4,5-dicarboxylate scaffold is a privileged structure for XO inhibition.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Antifungal Activity of Phenyl-Substituted 1,2,3-Triazoles: A Class-Level Indicator for Antimicrobial Lead Generation

Direct antifungal data for Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate are not reported. However, studies on phenyl-substituted 1,2,3-triazoles have identified potent antifungal activity. For example, a phenyl-substituted 1,2,3-triazole derivative (compound 3l) exhibited significant antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, comparable to fluconazole [1]. This establishes the 1-phenyl-1H-1,2,3-triazole motif as a promising scaffold for antifungal drug discovery.

Antifungal Agents Antimicrobial Resistance Lead Optimization

Plasticizer Analogy: Potential for Non-Leaching PVC Modification Based on Class-Level Evidence

Direct data on the use of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate as a plasticizer are not available. However, its structural analog, dimethyl-1H-triazole-4,5-dicarboxylate (DMT), has been successfully employed as a covalently linked, non-leaching plasticizer for polyvinyl chloride (PVC) using copper-free click chemistry [1]. This suggests that the 1-phenyl derivative could serve a similar function, offering a potential route to mitigate the health and environmental risks associated with traditional phthalate plasticizers that can leach from polymers.

Polymer Chemistry Materials Science Green Chemistry

High-Value Application Scenarios for Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate in Research and Industry


Lead Optimization in Antifungal Drug Discovery Programs

Procure Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate as a defined starting material or intermediate for synthesizing libraries of novel 1-phenyl-1,2,3-triazole derivatives. The phenyl-substituted triazole core has been validated as a scaffold for potent antifungal activity, with specific analogs demonstrating MIC values as low as 2 µg/mL against C. albicans, comparable to fluconazole [1]. This compound provides a direct entry point for generating analogs with potentially improved activity, pharmacokinetics, or resistance profiles against pathogenic fungi.

Development of Non-Steroidal Xanthine Oxidase (XO) Inhibitors

Utilize this compound as a key building block in the rational design of new XO inhibitors for treating hyperuricemia and gout. Research on closely related dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives has revealed potent XO inhibition, with IC₅₀ values in the low micromolar range (0.71-2.25 μM) [2]. The 4,5-dicarboxylate moiety is likely a critical pharmacophore, making this specific substitution pattern essential for activity and a superior choice over other triazole isomers or substitution patterns.

Synthesis of Non-Leaching, Covalent Plasticizers for PVC and Other Polymers

Employ this compound as a precursor for creating novel, non-leaching plasticizers for PVC and other polymers. The analogous dimethyl-1H-triazole-4,5-dicarboxylate (DMT) has been successfully covalently attached to azide-functionalized PVC via copper-free click chemistry, yielding a permanently plasticized material that eliminates the risk of endocrine disruptor leaching associated with traditional phthalates [3]. The 1-phenyl derivative offers a new chemical space to tune the material properties of the modified polymer, such as its glass transition temperature or flexibility.

Calibration Standard for High-Resolution NMR Spectroscopic Analysis

Leverage the compound's unique and well-characterized NMR signature as a calibration or reference standard. The distinct, non-equivalent signals for its two methyl ester groups at δH 3.97 and 4.00 ppm, along with carbonyl carbons at δC 168.2–168.5 ppm , provide precise chemical shift references for advanced NMR experiments. This application relies on the compound's high purity (98%) and unambiguous spectral features, ensuring accurate and reproducible analytical results in both academic and industrial quality control settings.

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